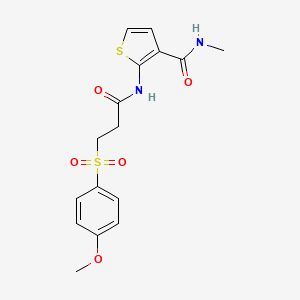

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-17-15(20)13-7-9-24-16(13)18-14(19)8-10-25(21,22)12-5-3-11(23-2)4-6-12/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSREWLCWQHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, where the thiophene ring is treated with sulfonyl chlorides in the presence of a base such as pyridine.

Amide Bond Formation: The amide bond is formed by reacting the sulfonylated thiophene with 4-methoxyphenylpropanoic acid, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, converting it back to a sulfide.

Substitution: The aromatic ring and the thiophene ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents for nitration.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic and thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The sulfonyl group is particularly important for binding to active sites of enzymes.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. The presence of the sulfonyl and amide groups suggests possible applications as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism by which 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl group can form strong interactions with enzyme active sites, while the amide linkage provides stability and specificity.

Comparison with Similar Compounds

Structural Analogues from Provided Evidence

3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Phthalimide (benzene fused with two ketone groups).

- Functional Groups : Chloro substituent at position 3, phenyl group at the N-position.

- Key Differences :

- The target compound uses a thiophene ring instead of a phthalimide core, which reduces aromatic π-system conjugation but introduces sulfur-based electronic effects.

- The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the ketone groups in phthalimide.

- The 4-methoxyphenyl group in the target compound may improve solubility relative to the unsubstituted phenyl group in 3-chloro-N-phenyl-phthalimide .

Intermediate 3 from

- Core Structure : Complex branched peptide-like architecture.

- Functional Groups : Multiple propanamido and acetylsulfanyl groups, azido functionalities.

- Key Differences: The target compound lacks the acetylsulfanyl and azido groups, which are critical for click chemistry or prodrug activation in Intermediate 3.

Patent Compound from

- Core Structure : Epoxide (oxirane) and morpholine-containing backbone.

- Functional Groups : Cyclopentene, morpholine-acetamido, and methoxyphenyl groups.

- Key Differences :

Functional and Physicochemical Comparison

Table 1 summarizes structural and hypothetical physicochemical properties based on available evidence:

Notes:

- The target compound’s sulfonyl group likely enhances aqueous solubility compared to the chloro and ketone groups in 3-chloro-N-phenyl-phthalimide.

- The absence of reactive groups (e.g., azido, epoxide) in the target compound may reduce off-target interactions relative to Intermediate 3 and the patent compound.

Biological Activity

The compound 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-N-methylthiophene-3-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C16H18N2O4S

- Molecular Weight : 350.39 g/mol

- CAS Number : Not specifically listed in the provided sources, but related compounds have been cataloged.

Structural Characteristics

The compound features:

- A thiophene ring , which is known for its role in various biological activities.

- A sulfonamide group , which is often linked to antibacterial properties.

- A methoxyphenyl group , which may enhance lipophilicity and bioavailability.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown micromolar inhibition of mitotic kinesins, which are crucial for cell division .

- Antimicrobial Properties : The sulfonamide moiety is indicative of potential antimicrobial activity, as sulfonamides are historically used as antibiotics. The exact spectrum of activity for this specific compound requires further investigation.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects attributed to this compound:

- Anticancer Activity : In vitro studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties.

- Anti-inflammatory Effects : Compounds containing methoxyphenyl groups have been reported to exhibit anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases.

Data Table: Biological Activities and Effects

Study 1: Anticancer Properties

In a recent study examining similar compounds, researchers found that a derivative of the sulfonamide class inhibited cell proliferation in human cancer cell lines by inducing apoptosis. The study utilized high-throughput screening methods to identify lead compounds with significant anticancer activity, focusing on their ability to disrupt mitotic processes .

Study 2: In Vivo Efficacy

Another investigation explored the in vivo efficacy of related compounds in animal models. It was observed that these compounds reduced tumor growth significantly compared to controls, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. Optimization Strategies :

- Screen solvents (DMF vs. THF) for solubility and reaction efficiency.

- Monitor temperature (0–25°C) to minimize side reactions.

- Validate purity via HPLC with C18 columns and UV detection at 254 nm .

How can researchers characterize the compound’s structural integrity and purity?

Intermediate Research Question

Analytical Techniques :

- NMR (¹H/¹³C) : Assign peaks for sulfonamide protons (δ 7.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns.

- X-ray Crystallography : Resolve 3D structure to validate stereochemistry and intermolecular interactions .

How should researchers design experiments to evaluate its enzyme inhibition mechanisms?

Advanced Research Question

Experimental Design :

Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ values under varied pH (6.5–7.4) and temperature (25–37°C).

Crystallographic Studies : Co-crystallize the compound with target enzymes to identify binding residues.

Data Analysis : Compare inhibition constants (Ki) with known inhibitors (e.g., acetazolamide) to assess potency .

How can contradictory data in biological activity studies be resolved?

Advanced Research Question

Common Contradictions :

- Discrepancies in IC₅₀ values across cell lines (e.g., cancer vs. normal).

- Variability in solubility-dependent activity.

Q. Resolution Strategies :

- Standardize assay conditions (e.g., serum-free media, consistent DMSO concentrations).

- Perform structure-activity relationship (SAR) studies to isolate critical substituents.

- Use molecular dynamics simulations to model membrane permeability and target engagement .

What methodologies are effective for optimizing reaction yields while minimizing by-products?

Advanced Research Question

Key Approaches :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., catalyst loading, stoichiometry).

- In-line Analytics : Use FT-IR or Raman spectroscopy for real-time monitoring.

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

How can researchers assess the compound’s interaction with off-target proteins?

Advanced Research Question

Methodologies :

Proteome-wide Profiling : Use thermal shift assays (TSA) to identify off-target binding.

Molecular Docking : Screen against databases like PDB or ChEMBL using AutoDock Vina.

CRISPR-Cas9 Knockout Models : Validate target specificity in genetically modified cell lines .

What strategies are recommended for SAR studies to enhance selectivity?

Advanced Research Question

SAR Framework :

Core Modifications : Replace thiophene with furan or pyrrole to alter π-stacking.

Substituent Variation : Introduce halogens (e.g., -F, -Cl) to enhance binding entropy.

Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction points.

Validation : Test analogs in in vitro (enzyme assays) and in vivo (rodent models) for efficacy-toxicity ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.